molecular formula C23H20F3N3O2S2 B2912755 N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-14-3

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Número de catálogo: B2912755
Número CAS: 877654-14-3
Peso molecular: 491.55
Clave InChI: JELVTJSUPQURHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [Source] . It functions by irreversibly binding to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways [Source] . This mechanism makes it a valuable chemical probe for investigating the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as in autoimmune disorders like rheumatoid arthritis [Source] . Its research utility is further highlighted by its potential to overcome resistance to other therapeutic agents by targeting BTK through a distinct, irreversible mechanism, providing a critical tool for studying resistance pathways and developing next-generation treatment strategies [Source] .

Propiedades

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-13-8-14(2)10-16(9-13)27-19(30)12-33-22-28-18-6-7-32-20(18)21(31)29(22)17-5-3-4-15(11-17)23(24,25)26/h3-5,8-11H,6-7,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELVTJSUPQURHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that contributes to its biological activity. The presence of trifluoromethyl and thieno[3,2-d]pyrimidine moieties may enhance its interactions with biological targets.

Molecular Formula: C₂₁H₂₃F₃N₄O₂S
Molecular Weight: 449.49 g/mol
CAS Number: 902950-69-0

Anticancer Activity

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

  • Mechanism of Action:
    • Inhibition of topoisomerase enzymes.
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways related to cell survival and growth.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural components may allow it to interact with bacterial and fungal cell membranes effectively.

  • Tested Microorganisms:
    • Bacteria: Staphylococcus aureus, Escherichia coli.
    • Fungi: Candida albicans.

Study on Antitumor Activity

A study evaluated the antitumor activity of various derivatives based on the compound's structure. The results indicated that certain modifications enhanced potency against human tumor cell lines such as Mia PaCa-2 and PANC-1.

CompoundCell LineIC50 (µM)
Compound AMia PaCa-210.5
Compound BPANC-18.7

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against standard bacterial strains using disk diffusion methods. The results showed significant inhibition zones compared to control groups.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. Modifications at specific positions on the molecular scaffold can lead to enhanced biological effects.

  • Key Modifications:
    • Altering substituents on the phenyl rings.
    • Modifying the thieno[3,2-d]pyrimidine core structure.

Comparación Con Compuestos Similares

Core Heterocyclic Structure

  • Target Compound: Contains a tetrahydrothieno[3,2-d]pyrimidinone core fused with a thiophene ring, providing conformational rigidity.
  • Analog 1 (): Features a cyclopenta[4,5]thieno[2,3-d]pyrimidinone core fused with a cyclopentane ring, altering steric bulk and electronic properties .
  • Analog 2 (): Utilizes a simpler dihydropyrimidinone core lacking the thiophene fusion, reducing structural complexity .

Substituent Effects

  • Trifluoromethyl Group (Target Compound) : Enhances lipophilicity and resistance to oxidative metabolism compared to chlorophenyl () or methoxyphenyl () substituents .
  • Acetamide Side Chain : The 3,5-dimethylphenyl group in the target compound may improve solubility compared to 2-ethyl-6-methylphenyl () or benzo[d]thiazol-2-yl () groups .

Physicochemical Properties

  • Melting Points :

    • Analog 3 () : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide has a melting point of 230°C–232°C, attributed to strong hydrogen bonding from the dichlorophenyl group .
    • Target Compound : Expected to exhibit a lower melting point due to the bulky trifluoromethyl group disrupting crystal packing.
  • Molecular Weight :

    • Analog 3 () : [M+H]+ = 344.21 .
    • Analog 2 () : Larger molecular weight (~500–550 g/mol) due to the benzo[d]thiazol moiety .
    • Target Compound : Estimated molecular weight ~530–550 g/mol (based on structural formula).

Data Table: Comparative Analysis of Key Compounds

Property/Compound Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure Tetrahydrothieno[3,2-d]pyrimidinone Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Dihydropyrimidinone Dihydropyrimidinone
Key Substituent 3-(Trifluoromethyl)phenyl 4-Chlorophenyl 3,5-Dimethoxyphenyl 2,3-Dichlorophenyl
Acetamide Group N-(3,5-dimethylphenyl) N-(2-ethyl-6-methylphenyl) N-(6-trifluoromethylbenzo[d]thiazol-2-yl) N-(2,3-dichlorophenyl)
Molecular Weight (g/mol) ~530–550 (estimated) ~470–490 (estimated) ~500–550 344.21
Biological Activity Potential kinase inhibition Anticancer activity CK1 inhibition (IC₅₀ < 100 nM) Not reported

Q & A

Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory or anticancer potential?

  • Methodology : Cell-based assays (e.g., MTT on MCF-7 or HeLa cells) and enzyme inhibition studies (COX-2 or topoisomerase II) are standard. details derivative testing against breast cancer lines, with IC50_{50} values calculated via nonlinear regression of dose-response curves .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.